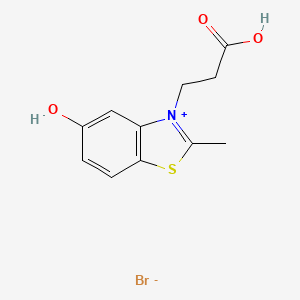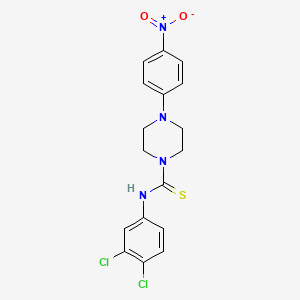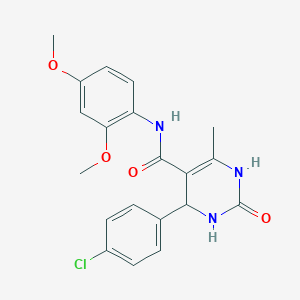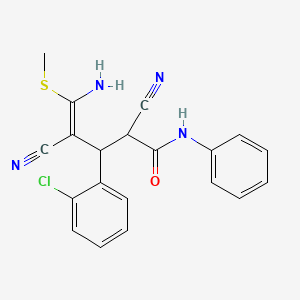![molecular formula C19H27NO3 B3964980 8-[(diisopropylamino)methyl]-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B3964980.png)
8-[(diisopropylamino)methyl]-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
Übersicht
Beschreibung
8-[(diisopropylamino)methyl]-6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one, commonly known as Dronedarone, is a synthetic compound that belongs to the class of antiarrhythmic drugs. It is used in the treatment of various heart conditions, including atrial fibrillation and flutter. Dronedarone is a derivative of amiodarone, which is one of the most commonly used antiarrhythmic drugs in clinical practice. However, due to its significant side effects, a need for a safer alternative was identified. Dronedarone was developed as a promising alternative to amiodarone, with fewer side effects and improved efficacy.
Wirkmechanismus
Dronedarone exerts its antiarrhythmic effects by blocking multiple ion channels in the heart, including potassium, sodium, and calcium channels. This results in the prolongation of the cardiac action potential and the inhibition of abnormal electrical impulses that can lead to arrhythmias. Dronedarone also has anti-adrenergic and anti-inflammatory effects, which contribute to its overall therapeutic potential.
Biochemical and Physiological Effects:
Dronedarone has been shown to have several biochemical and physiological effects on the cardiovascular system. It can reduce the heart rate, decrease blood pressure, and improve cardiac function. Dronedarone also has anti-inflammatory effects, which can reduce the risk of cardiovascular disease. Furthermore, Dronedarone has been shown to have a positive effect on lipid metabolism, which can improve overall cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
Dronedarone has several advantages for lab experiments, including its well-established mechanism of action and its ability to target multiple ion channels in the heart. It also has fewer side effects than amiodarone, making it a safer alternative for research studies. However, Dronedarone has limitations in terms of its synthesis method, which is complex and challenging. It also has limited solubility in water, which can affect its bioavailability and efficacy in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on Dronedarone. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new therapeutic applications for Dronedarone, beyond its current use in antiarrhythmic therapy. Furthermore, there is a need for more studies on the long-term safety and efficacy of Dronedarone, particularly in comparison to other antiarrhythmic drugs. Finally, there is a need for more studies on the molecular mechanisms underlying the anti-inflammatory and anti-adrenergic effects of Dronedarone, which could lead to the development of new therapeutic strategies for cardiovascular disease.
Wissenschaftliche Forschungsanwendungen
Dronedarone has been extensively studied for its therapeutic potential in the treatment of various heart conditions. Several clinical trials have been conducted to evaluate its efficacy and safety in comparison to amiodarone and other antiarrhythmic drugs. Dronedarone has been shown to be effective in reducing the risk of hospitalization due to atrial fibrillation and flutter, as well as improving the overall quality of life of patients.
Eigenschaften
IUPAC Name |
8-[[di(propan-2-yl)amino]methyl]-6-ethyl-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-7-14-9-15-13(6)8-17(21)23-19(15)16(18(14)22)10-20(11(2)3)12(4)5/h8-9,11-12,22H,7,10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDRXFZZCVCYGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN(C(C)C)C(C)C)OC(=O)C=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 2-{[3-(2-naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3964905.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B3964920.png)

![1-(4-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B3964938.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(5-methyl-2-furyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964939.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-bromobenzamide](/img/structure/B3964946.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B3964959.png)
![6-amino-3-methyl-4-(1-methyl-2-phenylvinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3964963.png)
![1-ethyl-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3964975.png)
![N,N-diethyl-1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-3-pyrrolidinamine](/img/structure/B3964987.png)
